molecular formula C14H22N2O B8715203 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine

6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B8715203
M. Wt: 234.34 g/mol
InChI Key: FUSVWMCWZZVJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene ring This can be achieved through hydrogenation of naphthalene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group can enhance the compound’s solubility and bioavailability. The tetrahydronaphthalene ring provides structural stability and can interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Dimethylaminoethoxy)ethanol: Shares the dimethylamino and ethoxy groups but lacks the tetrahydronaphthalene ring.

    N,N-Dimethylaminoethanol: Contains the dimethylamino group but has a simpler structure without the ethoxy group and tetrahydronaphthalene ring.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C14H22N2O/c1-16(2)8-9-17-12-6-7-13-11(10-12)4-3-5-14(13)15/h6-7,10,14H,3-5,8-9,15H2,1-2H3

InChI Key

FUSVWMCWZZVJML-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)C(CCC2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-(2-dimethylamino-ethoxy)-3,4-dihydro-2H-naphthalen-1-one oxime (0.3 g, 1.2 mmol), EtOH (12 mL), Pd/C (Aldrich, 0.13g, 0.12 mmol), and concentrated HCl (0.24 mL) was purged with H2 and connected to a H2 balloon overnight at RT. The catalyst was filtered through Celite® and washed with MeOH. The filtrate was concentrated in vacuo. The residue was added saturated NaHCO3 and extracted with CH2Cl2. The organic solution was dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by silica gel chromatography (5%-10% MeOH—CH2Cl2) to afford the compound as a colorless oil. MS (ESI): 235 (M+H)+.
Name
6-(2-dimethylamino-ethoxy)-3,4-dihydro-2H-naphthalen-1-one oxime
Quantity
0.3 g
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reactant
Reaction Step One
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0.24 mL
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reactant
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0.13 g
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catalyst
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Quantity
12 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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CN(C)CCOc1ccc2c(c1)CCCC2=NO
Quantity
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reactant
Reaction Step One
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Quantity
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reactant
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reactant
Reaction Step One

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